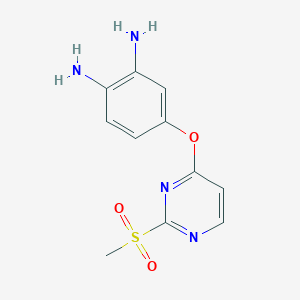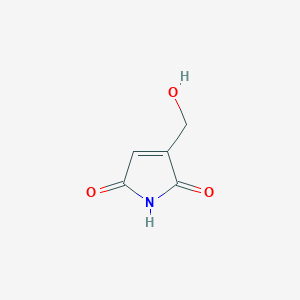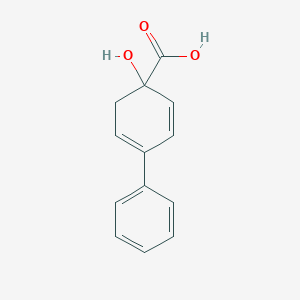![molecular formula C14H20ClNO3 B8583460 tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B8583460.png)
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminoethyl chain, and a chlorobenzyl alcohol moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorobenzyl alcohol moiety can be introduced through a nucleophilic substitution reaction using benzyl chloride and ethanolamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl moiety can be reduced to a benzyl group.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products
Oxidation: Formation of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzaldehyde or 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzoic acid.
Reduction: Formation of 2-(tert-butoxycarbonylaminoethyl)-benzyl alcohol.
Substitution: Formation of 2-aminoethyl-5-chlorobenzyl alcohol after Boc deprotection.
Applications De Recherche Scientifique
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butoxycarbonylaminoethyl)-benzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-4-chlorobenzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-3-chlorobenzyl alcohol
Uniqueness
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to the presence of the 5-chloro substituent on the benzyl alcohol moiety, which can influence its reactivity and interactions in chemical reactions. This compound’s specific structure allows for selective modifications and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H20ClNO3 |
|---|---|
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-7-6-10-4-5-12(15)8-11(10)9-17/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18) |
Clé InChI |
XHTKOQJWHUYUHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-4-chloro-1-[(chloromethyl)sulfanyl]benzene](/img/structure/B8583394.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)

![tert-butyl 3-chloro-8-thia-4,6,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxylate](/img/structure/B8583425.png)






